molecular formula C16H30BCl2N B14491221 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine CAS No. 63011-78-9

1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine

Katalognummer: B14491221
CAS-Nummer: 63011-78-9
Molekulargewicht: 318.1 g/mol
InChI-Schlüssel: OOGZBWDEDFXQNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two chlorohexenyl groups attached to a boranamine core. The presence of both chlorine and boron atoms in its structure makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine typically involves the reaction of 2-chlorohex-1-ene with N,N-diethylboranamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction temperature is maintained at around 0-20°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce borane derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Boronic acids, borates

    Reduction: Borane derivatives

    Substitution: Various substituted boranamine derivatives

Wissenschaftliche Forschungsanwendungen

1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, leading to inhibition or activation of specific pathways. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-dimethylboranamine
  • 1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylborane

Uniqueness

1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine is unique due to its specific combination of chlorohexenyl groups and boranamine core This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Eigenschaften

CAS-Nummer

63011-78-9

Molekularformel

C16H30BCl2N

Molekulargewicht

318.1 g/mol

IUPAC-Name

N-[bis(2-chlorohex-1-enyl)boranyl]-N-ethylethanamine

InChI

InChI=1S/C16H30BCl2N/c1-5-9-11-15(18)13-17(20(7-3)8-4)14-16(19)12-10-6-2/h13-14H,5-12H2,1-4H3

InChI-Schlüssel

OOGZBWDEDFXQNV-UHFFFAOYSA-N

Kanonische SMILES

B(C=C(CCCC)Cl)(C=C(CCCC)Cl)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.